molecular formula C20H16O3 B2733067 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 243143-66-0

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B2733067
CAS No.: 243143-66-0
M. Wt: 304.345
InChI Key: QBFVPWCOZFHEON-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 243143-66-0) is a synthetic small molecule based on the 2H-chromen-2-one (also known as 2H-1-benzopyran-2-one) scaffold, a privileged structure in medicinal chemistry known for its versatile biological profile . This compound, with a molecular formula of C20H16O3 and a molecular weight of 304.34 g/mol, is of significant interest in early-stage drug discovery . Researchers value this compound primarily for its potential in anticancer and antimicrobial research. Derivatives of the 2H/4H-chromene scaffold have been demonstrated to produce cytotoxic effects in cancer cells by acting as antitumor agents . These analogs are known to induce apoptosis through interaction with tubulin at the colchicine binding site, thereby obstructing tubulin polymerization, leading to caspase-dependent apoptotic cell death and G2/M cell-cycle arrest . Furthermore, the 2H-chromene core is associated with a range of other exciting biological activities, including anticonvulsant, anticholinesterase, antituberculosis, and antidiabetic properties, making it a highly versatile template for developing new therapeutic leads . The structural features of this compound, including the fusion of a dimethyl-benzofuran ring with the methyl-substituted chromenone core, provide an excellent framework for Structure-Activity Relationship (SAR) studies. This allows medicinal chemists to systematically explore and tailor the activity of the core nucleus for the treatment of various life-threatening diseases . Available in quantities ranging from 1mg to 100mg, this product is intended for research and development purposes only. This product is For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-11-5-7-17-15(8-11)13(3)20(23-17)16-10-19(21)22-18-9-12(2)4-6-14(16)18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFVPWCOZFHEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylbenzofuran with a suitable chromenone derivative in the presence of a catalyst such as FeCl3 and additives like 2,2’-bipyridine . The reaction is carried out in a solvent like dichloroethane (DCE) at elevated temperatures (around 70°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzofuran-chromenone hybrids, each with distinct chemical and biological properties .

Scientific Research Applications

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis (programmed cell death) by activating certain signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Coumarin derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one C₂₀H₁₆O₃ 304.34 3,5-dimethylbenzofuran, 7-methyl Not explicitly reported in evidence
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C₁₃H₁₄O₄ 234.25 5,7-dihydroxy, 4-propyl Antimicrobial, antitumor (in vitro)
7-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-4-methyl-2H-chromen-2-one C₂₅H₃₁NO₄ 409.52 Di-tert-butyl, Schiff base Structural data (R factor = 0.055)
(Z)-2,5-dioxopyrrolidin-1-yl 4-(4-(2-(difluoroboryl)-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)butanoate C₂₃H₂₃BF₂N₂O₇ 512.25 Boron-containing fluorophore Fluorescent labeling applications

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s 3,5-dimethylbenzofuran group increases its hydrophobicity compared to the polar 5,7-dihydroxy-4-propyl derivative . This may enhance membrane permeability but reduce aqueous solubility.
  • The bulky tert-butyl groups in the Schiff base derivative further elevate molecular weight (409.52 g/mol) and likely impact crystal packing, as evidenced by its refined X-ray structure (R factor = 0.055).

Biological Activity Trends :

  • Hydroxy and propyl substituents in 5,7-dihydroxy-4-propyl-2H-chromen-2-one correlate with antimicrobial and antitumor activity, possibly due to hydrogen bonding and alkyl chain interactions with cellular targets .
  • The absence of polar groups in the target compound suggests divergent bioactivity, though empirical data are lacking.

Structural Characterization Tools :

  • SHELX and ORTEP programs (e.g., SHELXL, ORTEP-III) are critical for resolving crystal structures of such compounds . For example, the Schiff base derivative’s structure was refined using SHELXL , while fluorescence studies on boron-containing analogs utilized advanced crystallographic software .

Synthetic Flexibility :

  • Chromene polymers and complexes (e.g., cyclopentadienyliron-based systems) demonstrate the adaptability of coumarin scaffolds in materials science and drug design .

Biological Activity

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, commonly referred to as a benzofuran and chromenone derivative, has garnered attention in recent years for its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

The compound's molecular structure contributes significantly to its biological activity. Below are key chemical properties:

Property Details
Molecular Formula C23H20O3
Molecular Weight 344.4 g/mol
IUPAC Name This compound
InChI Key ORWYEHSHKPSWJH-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C5CCCCC5=C4

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effect on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The results showed that the compound reduced cell viability in a dose-dependent manner:

Cell Line IC50 (µM) Effect
A54912.5Significant reduction in viability
HeLa15.0Moderate reduction in viability

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. A screening against Gram-positive and Gram-negative bacteria revealed:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae64

These results indicate that while the compound is effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative strains.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Lung Cancer Treatment : In vitro studies involving A549 cells showed that treatment with the compound led to a significant decrease in cell proliferation markers and an increase in apoptotic markers after 24 hours of exposure .
  • Antimicrobial Efficacy Against Resistant Strains : A study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it effective at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It is suggested that it interacts with receptors that regulate apoptosis and cell cycle progression.

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